7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one
Description
Significance of the Imidazo[4,5-d]pyridazine Scaffold in Heterocyclic Medicinal Chemistry
The imidazo[4,5-d]pyridazine scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to bind to a variety of biological targets and exhibit diverse pharmacological activities. thieme-connect.com As purine (B94841) analogues, these compounds can mimic adenine (B156593) and guanine, enabling them to modulate the activity of enzymes and receptors that recognize these natural purines. researchgate.netrsc.org This has led to the investigation of imidazo[4,5-d]pyridazine derivatives for a wide spectrum of therapeutic applications.
The inherent chemical properties of the pyridazine (B1198779) ring, such as its high dipole moment, contribute to the unique characteristics of the fused scaffold, potentially enhancing interactions with biological receptors and improving pharmacokinetic profiles. thieme-connect.com Research has demonstrated that derivatives of the imidazopyridazine class possess a broad range of biological activities, as detailed in the table below.
| Reported Biological Activity | Therapeutic Area | Mechanism/Target Class |
| Anticancer | Oncology | Kinase Inhibition rsc.org |
| Antimalarial | Infectious Disease | Kinase Inhibition rsc.org |
| Antiviral | Infectious Disease | NTPase/Helicase Inhibition researchgate.net |
| Antimycobacterial | Infectious Disease | Thymidylate Synthase Inhibition rsc.org |
| Anticonvulsant | Neurology | Central Nervous System Modulation rsc.org |
The versatility of the imidazo[4,5-d]pyridazine core allows for chemical modification at multiple positions, enabling chemists to fine-tune the molecule's properties to optimize potency, selectivity, and drug-like characteristics for specific therapeutic targets.
Historical Perspective on the Academic Exploration of Imidazo[4,5-d]pyridazine Derivatives
The academic exploration of the imidazo[4,5-d]pyridazine ring system dates back to the mid-20th century. A seminal report by Raymond N. Castle and William S. Seese in 1958 described the first synthesis of 4,7-disubstituted derivatives of this scaffold. acs.org At the time of their research, it was noted that no compounds containing the imidazo[4,5-d]pyridazine ring system had been previously reported in the scientific literature, highlighting their work as a foundational contribution to this area of heterocyclic chemistry. unm.edu
Following this initial discovery, further synthetic work was carried out in the subsequent decades. In the 1960s and 1970s, researchers continued to develop methods for preparing these compounds and began to synthesize nucleoside analogues, where a ribose sugar is attached to the heterocyclic core, to further probe their potential as purine antimetabolites. acs.org These early synthetic efforts were crucial in establishing the fundamental chemistry of the imidazo[4,5-d]pyridazine system and paved the way for future investigations into its biological properties. The primary focus of this early research was on the synthesis and characterization of novel chemical entities, laying the groundwork for the medicinal chemistry applications that would be explored more extensively in later years.
Overview of Current Research Trajectories for 7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one
While the broader imidazo[4,5-d]pyridazine scaffold has been the subject of various biological investigations, specific and detailed academic research focusing exclusively on this compound is not widely available in publicly accessible literature. The current body of research tends to focus on derivatives with different substitution patterns or on nucleoside analogues of the core structure.
For the general imidazo[4,5-d]pyridazine class, contemporary research continues to explore its potential in infectious diseases and oncology. For instance, certain derivatives have been identified as inhibitors of essential enzymes in pathogens, such as Mycobacterium tuberculosis thymidylate synthase (Mtb-ThyX) and West Nile Virus (WNV) NTPase/helicase. rsc.orgresearchgate.net Furthermore, the related class of imidazopyridazines is heavily investigated for anticancer activity, primarily through the inhibition of various protein kinases that are crucial for cancer cell growth and survival. rsc.org However, without specific studies on the 7-phenyl substituted variant, its precise biological activities and potential therapeutic applications remain largely speculative and represent an area for future investigation.
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1,6-dihydroimidazo[4,5-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-10-9(12-6-13-10)8(14-15-11)7-4-2-1-3-5-7/h1-6H,(H,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFWONHBZAZAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346336 | |
| Record name | STK059592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299166-47-5 | |
| Record name | STK059592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 7 Phenyl 1,5 Dihydro Imidazo 4,5 D Pyridazin 4 One and Analogues
Cyclization Reactions in the Formation of the Imidazo[4,5-d]pyridazine Ring System
The construction of the fused imidazo[4,5-d]pyridazine core is the foundational step in the synthesis of the target compound and its analogues. This process relies on various cyclization reactions that strategically form the imidazole (B134444) and pyridazine (B1198779) rings. Key methodologies include condensation reactions to build the pyridazine portion and subsequent ring-closure to fuse the imidazole moiety.
The formation of the pyridazinone segment of the molecule is frequently achieved through the condensation of a hydrazine (B178648) derivative with a suitable 1,4-dicarbonyl compound or its synthetic equivalent. thieme-connect.deresearchgate.net This classical approach to pyridazine synthesis involves the reaction of hydrazine hydrate (B1144303) with a dicarbonyl precursor, which, for the target compound, would incorporate a phenyl group at the appropriate position.
The general mechanism involves the initial reaction of hydrazine with one carbonyl group to form a hydrazone, followed by an intramolecular cyclization via attack on the second carbonyl group, and subsequent dehydration to yield the dihydropyridazinone ring. The choice of the dicarbonyl precursor is critical for determining the substitution pattern of the final product. For instance, the synthesis of a 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one can be achieved by the cyclization of a β-benzoyl propionic acid with hydrazine hydrate. researchgate.net
| Precursor 1 | Precursor 2 | Product | Reaction Type |
| 1,4-Dicarbonyl Compound | Hydrazine Hydrate | Dihydropyridazinone | Condensation/Cyclization |
| β-Aroylpropionic Acid | Hydrazine Hydrate | 6-Aryl-tetrahydropyridazin-3-one | Condensation/Cyclization |
| Cyanoacetyl Hydrazine | α,β-Unsaturated Ketone | Pyridazinone derivative | Michael Addition/Cyclization |
Recent advancements have also utilized hydrazide-hydrazone derivatives, formed from the reaction of compounds like cyanoacetyl hydrazine with ketones, which then undergo a series of heterocyclization reactions to form more complex pyridazine-containing structures. nih.gov
Once the pyridazine or a suitable precursor is formed, the subsequent fusion of the imidazole ring is a critical step. A common and effective strategy involves the use of an ortho-diaminopyridazine intermediate. This intermediate can be cyclized with various one-carbon synthons to form the imidazole ring.
One established method is the oxidative cyclization of a diaminopyridine with an aryl aldehyde to produce the corresponding imidazopyridine ring system. nih.gov Another powerful technique is the reaction of a diaminopyridazine with reagents like triethyl orthoformate or formic acid, which provide the necessary carbon atom to close the imidazole ring. researchgate.net For example, refluxing 2,3-diaminopyridine (B105623) in triethyl orthoformate followed by acid treatment yields the imidazo[4,5-b]pyridine core. researchgate.net
More contemporary methods focus on transition-metal-catalyzed reactions. Iron-catalyzed C-H amination-cyclization offers an efficient and environmentally friendly route for constructing imidazole-fused ring systems under aerobic conditions. organic-chemistry.orgresearchgate.net This process involves the cleavage of C(sp³)-H bonds and the formation of multiple C-N bonds in a single operation. researchgate.net
Table of Ring-Closure Reactions for Imidazole Fusion
| Starting Material | Reagent | Method | Resulting System |
|---|---|---|---|
| ortho-Diaminopyridine | Aryl Aldehyde | Oxidative Cyclization | Imidazopyridine nih.gov |
| ortho-Diaminopyridine | Triethyl Orthoformate | Condensation/Cyclization | Imidazopyridine researchgate.net |
| N-Propargylamine | Base (tBuOK) | Intramolecular Cyclization | Fused Imidazole rsc.org |
These varied methodologies provide a versatile toolkit for chemists to construct the core imidazo[4,5-d]pyridazine structure, which can then be further modified.
Functionalization and Derivatization Techniques for the Imidazo[4,5-d]pyridazin-4-one Core
Following the successful construction of the core heterocyclic system, functionalization and derivatization are employed to synthesize specific analogues and to explore structure-activity relationships. These techniques include modifications on the pendant phenyl group, substitutions at the nitrogen atoms of the bicyclic core, and regioselective elaboration of the scaffold.
Introducing substituents onto the 7-phenyl group is a key strategy for modulating the compound's properties. This is most commonly achieved by incorporating the desired substituent into the starting materials prior to the cyclization reactions. For example, the synthesis of 7-(4-chlorophenyl) and 5-(4-bromophenylamino) analogues begins with 4-chlorobenzaldehyde (B46862) or 4-bromoaniline, respectively. nih.govnih.gov This "from-the-ground-up" approach ensures that the substituent is placed precisely at the desired position.
Post-synthetic modification of the phenyl ring is also possible, although less common. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) could potentially be applied to the 7-phenyl group. However, the reactivity of the phenyl ring and the regiochemical outcome of such reactions would be influenced by the electronic nature of the attached imidazo[4,5-d]pyridazin-4-one core, which can be electron-withdrawing, thereby deactivating the phenyl ring towards electrophilic attack.
The imidazo[4,5-d]pyridazine system contains multiple nitrogen atoms that can be sites for functionalization, most notably through alkylation. acs.org The alkylation of related imidazopyridine systems is well-documented and typically occurs on the nitrogen atoms of either the imidazole or the pyridine (B92270)/pyridazine ring. fabad.org.trnih.gov
These reactions are generally carried out using an alkyl halide (e.g., benzyl (B1604629) bromide, ethyl bromoacetate) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netnih.govresearchgate.net A significant challenge in these reactions is controlling the regioselectivity, as alkylation can potentially occur at different nitrogen atoms, leading to a mixture of regioisomers. nih.govresearchgate.net The precise outcome often depends on the substitution pattern of the core, the nature of the alkylating agent, and the reaction conditions. For instance, the N-alkylation of 4H-imidazo[4,5-b]pyridines can lead to substitution on the pyridine ring nitrogen. fabad.org.tr
Summary of N-Alkylation Conditions and Outcomes
| Heterocyclic Core | Alkylating Agent | Base/Solvent | Major Regioisomer(s) |
|---|---|---|---|
| 4H-Imidazo[4,5-b]pyridines | 4-Methoxybenzyl chloride | K₂CO₃ / DMF | N4 (Pyridine Ring) fabad.org.tr |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl chloride | K₂CO₃ / TBAB / DMF | Mixture of N1 and N3 isomers researchgate.net |
| Imidazo[4,5-c]pyridines | 4-Chlorobenzyl bromide | K₂CO₃ / DMF | N5 (Pyridine Ring) researchgate.net |
Achieving regioselectivity is a paramount goal in the synthesis of complex heterocyclic compounds. The elaboration of the imidazo[4,5-d]pyridazin-4-one scaffold can be directed to specific positions by carefully choosing synthetic methods and reaction conditions.
As discussed in the context of N-alkylation, the inherent electronic properties and steric environment of the different nitrogen atoms can lead to preferential reaction at one site over another. researchgate.netresearchgate.net For instance, in some imidazo[4,5-b] and [4,5-c] pyridine systems, alkylation occurs predominantly on the nitrogen atom of the six-membered pyridine ring rather than the five-membered imidazole ring. nih.govresearchgate.net Computational studies, such as Density Functional Theory (DFT), have been employed to predict and explain the observed regioselectivity in N-alkylation reactions, often attributing the outcome to factors like steric hindrance. researchgate.net
Beyond N-alkylation, other regioselective reactions can be employed. For example, metal-catalyzed cross-coupling reactions on halogenated precursors allow for the introduction of carbon-based substituents at specific positions. The synthesis of C3-carbonylated imidazopyridines via a (3+2) cycloaddition reaction is another example of a regioselective process that builds functionality directly onto the heterocyclic core. nih.gov The ability to control the site of functionalization is crucial for developing targeted analogues with specific biological activities.
Catalytic Approaches in Imidazo[4,5-d]pyridazine Synthesis
The synthesis of the imidazo[4,5-d]pyridazine core and its analogues has been significantly advanced through the development of various catalytic strategies. These methods offer improvements in efficiency, selectivity, and substrate scope compared to classical synthetic routes. Transition metal catalysis, in particular, has been pivotal in constructing this heterocyclic system.
A noteworthy approach involves the palladium-catalyzed intramolecular C-N cross-coupling reaction. This method provides a facile route to imidazo[4,5-b]pyridines and related structures by coupling 2-chloro-3-amino-pyridines with primary amides, followed by an in-situ cyclization and dehydration. organic-chemistry.org The reaction is typically carried out in a single vessel, which enhances operational simplicity. organic-chemistry.org Optimized conditions often employ palladium catalysts in conjunction with specialized phosphine (B1218219) ligands, such as Me₄tBu-XPhos, in a solvent like tert-butanol. organic-chemistry.org This catalytic system has proven effective for a range of substrates, including those with benzyl, alkyl, and aryl groups. organic-chemistry.org
Copper catalysis has also emerged as a powerful tool, especially in promoting atom-economical reactions. For instance, copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds presents a sustainable pathway for synthesizing imidazo[1,5-a]pyridine (B1214698) derivatives. beilstein-journals.org This method utilizes air as the terminal oxidant, with water being the only byproduct, aligning with the principles of green chemistry. beilstein-journals.org
Beyond transition metals, Lewis acids and heterogeneous catalysts have found utility. Ytterbium triflate has been used to catalyze the condensation of 3,4-diaminopyridine (B372788) with orthoesters, yielding imidazo[4,5-c]pyridine products. mdpi.com For a more environmentally friendly and reusable option, Al³⁺-exchanged K10 montmorillonite (B579905) clay has been successfully employed as a heterogeneous catalyst for the intramolecular cyclization to form imidazopyridine derivatives in excellent yields (80%–93%). nih.gov This solid acid catalyst can be easily recovered and reused, adding to the sustainability of the process. nih.gov Reductive cyclization strategies using catalysts like SnCl₂·2H₂O have also been developed for the one-step synthesis of 1H-imidazo[4,5-b]pyridines from ketones and 2-nitro-3-aminopyridine. mdpi.comnih.gov
| Catalyst System | Reaction Type | Substrates | Product Core | Key Features | Reference |
|---|---|---|---|---|---|
| Pd-catalyst / Me₄tBu-XPhos | Amide Coupling / Cyclization | 2-chloro-3-amino-pyridines, Primary amides | Imidazo[4,5-b]pyridine | Regioselective, High yields, One-pot procedure | organic-chemistry.org |
| Copper catalyst | Aerobic Oxidative C-H Amination | N-heteroaryls, Benzylamines | Imidazo[1,5-a]pyridine | Atom-economical, Uses air as oxidant | beilstein-journals.org |
| Ytterbium triflate | Condensation | 3,4-diaminopyridine, Orthoesters | Imidazo[4,5-c]pyridine | Lewis acid catalysis, Good yields | mdpi.com |
| Al³⁺-K10 Clay | Intramolecular Cyclization | Diaminopyridines, Aldehydes | Imidazopyridine | Heterogeneous, Reusable catalyst, Excellent yields (80-93%) | nih.gov |
| SnCl₂·2H₂O | Reductive Cyclization | 2-nitro-3-aminopyridine, Ketones | 1H-Imidazo[4,5-b]pyridine | One-step synthesis from nitro-precursors | mdpi.comnih.gov |
Novel Multicomponent Reactions and Atom-Economical Syntheses of Imidazopyridazines
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex heterocyclic molecules like imidazopyridazines from simple starting materials in a single synthetic operation. rsc.orgresearchgate.net These reactions are advantageous as they reduce the number of purification steps, save time and resources, and often incorporate most of the atoms from the reactants into the final product. rsc.org
A prominent example of an MCR for the synthesis of imidazopyridine scaffolds is the isocyanide-based Groebke–Blackburn–Bienaymé (GBB) reaction. mdpi.commdpi.com This three-component reaction (3CR) typically involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. mdpi.combeilstein-journals.org The reaction is often catalyzed by Lewis or Brønsted acids, such as Yb(OTf)₃ or even greener catalysts like ammonium (B1175870) chloride, and can be accelerated using microwave irradiation. mdpi.commdpi.combeilstein-journals.org The GBB reaction is a versatile tool for creating diverse libraries of imidazo[1,2-a]pyridines by varying the three input components. mdpi.com
Other three-component strategies have been developed that expand the synthetic toolbox. A copper-catalyzed coupling of a 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne provides an efficient route to imidazo[1,2-a]pyridine (B132010) derivatives. bio-conferences.org Another approach involves the reaction of 2-aminopyridine with an aldehyde and trimethylsilylcyanide (TMSCN), catalyzed by scandium triflate under microwave conditions, to produce 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org Furthermore, simple and environmentally benign catalysts like molecular iodine have been shown to effectively catalyze the three-component condensation of an aryl aldehyde, 2-aminopyrazine (B29847) or 2-aminopyridine, and tert-butyl isocyanide at room temperature, affording the corresponding imidazopyrazine and imidazopyridine derivatives in good yields. rsc.org
These MCRs are inherently atom-economical. By design, they construct complex molecules by forming multiple bonds in a single step, minimizing the generation of waste. rsc.org The development of such processes, especially those using non-toxic, readily available catalysts and solvent-free or environmentally benign reaction conditions, aligns with the goals of sustainable chemistry. semanticscholar.org The synthesis of related fused pyridazine systems, such as pyrimido[4,5-d]pyridazines, has also been achieved through three-component condensations using recyclable catalysts under solvent-free conditions, further demonstrating the power of MCRs in green heterocyclic synthesis. semanticscholar.org
| Reaction Name / Type | Components | Catalyst | Product Core | Key Features | Reference |
|---|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | Yb(OTf)₃ or NH₄Cl | Imidazo[1,2-a]pyridine | Versatile isocyanide-based MCR, High convergence | mdpi.combeilstein-journals.org |
| Three-Component Coupling | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper catalyst | Imidazo[1,2-a]pyridine | Efficient C-C and C-N bond formation | bio-conferences.org |
| Three-Component Condensation | 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridine | Microwave-assisted, Access to amino-substituted products | bio-conferences.org |
| Three-Component Condensation | 2-Aminopyrazine/pyridine, Aryl aldehyde, tert-Butyl isocyanide | Iodine | Imidazo[1,2-a]pyrazine/pyridine | Metal-free, Benign catalyst, Room temperature | rsc.org |
| Three-Component Condensation | Aryl glyoxals, Acetylacetone, Urea | Tungstate sulfuric acid (TSA) | Pyrimido[4,5-d]pyridazine (via intermediate) | Green chemistry approach, Recyclable catalyst | semanticscholar.org |
Molecular Mechanisms and Biological Target Engagement of Imidazo 4,5 D Pyridazin 4 One Derivatives in Vitro and in Silico Studies
Enzyme Inhibition Studies of Imidazo[4,5-d]pyridazin-4-ones
The imidazo[4,5-d]pyridazin-4-one scaffold has been identified as a versatile platform for the development of various enzyme inhibitors. The following subsections detail the inhibitory activities of derivatives of this scaffold against several key enzymes.
Kinase Inhibition
Derivatives of the imidazo[4,5-d]pyridazin-4-one core have demonstrated notable activity as kinase inhibitors. For instance, certain compounds within this class have been shown to inhibit polo-like kinase 1 (PLK1), a crucial regulator of the cell cycle. One such derivative, with a 2-((6-(3-(dimethylamino)propyl)amino)pyridin-3-yl)amino)-N-(2-methoxyethyl)acetamide side chain, exhibited an IC50 value of 0.003 μM against PLK1.
Furthermore, research has highlighted the potential of these derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP). Specifically, a 2-methyl-7-phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one derivative displayed an IC50 of 0.018 μM against PARP1. Another related compound, 2-(4-((dimethylamino)methyl)phenyl)-7-phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one, showed an IC50 of 0.041 μM for the same enzyme.
The table below summarizes the kinase inhibitory activity of selected imidazo[4,5-d]pyridazin-4-one derivatives.
| Compound | Target Kinase | IC50 (μM) |
| 2-((6-(3-(dimethylamino)propyl)amino)pyridin-3-yl)amino)-N-(2-methoxyethyl)acetamide derivative | PLK1 | 0.003 |
| 2-methyl-7-phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one | PARP1 | 0.018 |
| 2-(4-((dimethylamino)methyl)phenyl)-7-phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one | PARP1 | 0.041 |
Phosphodiesterase (PDE) Modulators
Imidazo[4,5-d]pyridazin-4-one derivatives have also been investigated for their ability to modulate phosphodiesterases (PDEs). One study identified a derivative that selectively inhibits PDE5 with an IC50 of 0.0053 μM. This same compound demonstrated significantly less activity against other PDE isoforms, with IC50 values of 0.24 μM for PDE6 and 2.9 μM for PDE11.
The selective inhibition of PDE5 is a key therapeutic strategy, and the data for this imidazo[4,5-d]pyridazin-4-one derivative is presented below.
| Compound | Target PDE | IC50 (μM) |
| Imidazo[4,5-d]pyridazin-4-one derivative | PDE5 | 0.0053 |
| Imidazo[4,5-d]pyridazin-4-one derivative | PDE6 | 0.24 |
| Imidazo[4,5-d]pyridazin-4-one derivative | PDE11 | 2.9 |
Dihydrofolate Reductase (DHFR) Inhibition
Currently, there is no publicly available research specifically detailing the dihydrofolate reductase (DHFR) inhibitory activity of 7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one or its close derivatives.
Glucosamine-6-phosphate Synthase Inhibition
The scientific literature does not currently contain studies focused on the inhibition of glucosamine-6-phosphate synthase by this compound.
Adenosine (B11128) Deaminase Inhibition
There is no available data from research studies concerning the inhibition of adenosine deaminase by this compound.
Receptor Binding and Modulation by Imidazo[4,5-d]pyridazin-4-ones
While extensive research has been conducted on the enzyme inhibitory properties of imidazo[4,5-d]pyridazin-4-ones, there is a lack of specific studies on the direct receptor binding and modulation activities of this compound.
GABAA Receptor Interactions
The structural resemblance of imidazopyridine systems to purines has prompted investigations into their therapeutic potential, notably as positive allosteric modulators of the GABAA receptor. acs.org The imidazo[4,5-d]pyridazine scaffold is a key component of ligands developed for the benzodiazepine (B76468) binding site of GABAA receptors. Research into related structures like imidazo[1,2-b] nih.govnih.govebi.ac.uktriazines has focused on achieving functional selectivity for the α2/α3 subtypes over the α1 subtype to develop anxiolytics with a reduced sedative effect.
One study identified 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid as a novel ligand scaffold. This led to the development of analogues with significant affinity for the high-affinity γ-hydroxybutyric acid (GHB) binding sites, demonstrating selectivity of over 50 times for these sites compared to [3H]muscimol binding sites on GABAA receptors. nih.gov The Ki values for these analogues ranged from 0.19 to 2.19 μM, highlighting their potential as selective ligands. nih.gov Furthermore, subtle structural modifications to imidazodiazepine derivatives, which share a similar heterocyclic core, have been shown to dramatically affect subtype selectivity at the benzodiazepine receptor on GABAA channels. researchgate.net
Adrenoceptor Affinity Studies
Research into compounds with structural similarities to imidazo[4,5-d]pyridazin-4-one has revealed interactions with adrenoceptors. A study focused on 4(5)-(2-aminoethyl)imidazoline derivatives, which combine the structural features of agmatine (B1664431) and an imidazoline (B1206853) moiety, reported their affinities for I1, I2, and α2-adrenoceptors. ekb.eg While not imidazo[4,5-d]pyridazines, these findings on related imidazoline compounds provide insight into how this class of heterocyclic structures can be tailored to interact with adrenergic receptor systems. ekb.eg
Dopamine (B1211576) Receptor Agonist Selectivity Clues
The development of ligands with selectivity for dopamine receptor subtypes is a significant challenge due to the high homology between D2 and D3 receptors. nih.gov Studies on related aza-aromatic structures have provided clues regarding selectivity. In one study, the introduction of a nitrogen atom into an imidazopyridine system to create an imidazopyridazine analogue (compound 31 ) resulted in slightly reduced D3 receptor binding affinity and selectivity compared to its parent compound. nih.gov The binding affinities (Ki) for this imidazopyridazine derivative were 7.1 nM at the D3 receptor and 264 nM at the D2 receptor, yielding a D2/D3 selectivity ratio of 37. nih.gov
This demonstrates that while the imidazopyridazine core can engage with dopamine receptors, modifications are necessary to achieve high selectivity. For comparison, other modifications within the same series, such as creating an imidazopyrimidine analogue, yielded a D2/D3 selectivity of 55. nih.gov These findings underscore the subtle structural changes that can influence dopamine receptor selectivity.
| Compound | Dopamine D3 Ki (nM) | Dopamine D2 Ki (nM) | D2/D3 Selectivity |
|---|---|---|---|
| Imidazopyridazine analogue (31) | 7.1 | 264 | 37 |
Nucleic Acid Interaction Mechanisms (DNA/RNA Binding)
Researchers have observed moderate to high binding affinities for selected imidazo[4,5-b]pyridine derivatives, with logarithmic binding constants (logKs) in the range of 5 to 7. nih.gov This level of affinity suggests that DNA and RNA are potential cellular targets for this class of compounds. nih.gov The mechanism of binding can involve intercalation between base pairs or binding within the grooves of the nucleic acid structure. ebi.ac.uk For instance, imidazo[4,5-b]phenazines, another related polycyclic scaffold, are thought to function as topoisomerase poisons by stacking between DNA base pairs in the cleavage site, thereby stabilizing the topoisomerase/DNA complex and preventing DNA re-ligation.
Anti-proliferative Effects in Cellular Systems (in vitro)
Derivatives of the imidazo[4,5-d]pyridazine scaffold and its isomers have demonstrated significant anti-proliferative effects across a variety of human cancer cell lines. The cytotoxic activity is often influenced by substitutions on the heterocyclic core.
For example, a study on 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM), a compound with a closely related core structure, evaluated its potential cytotoxicity against several cancer cell lines. Similarly, various novel tetracyclic imidazo[4,5-b]pyridine derivatives have shown pronounced cytostatic effects, with some regioisomers exhibiting IC50 values in the nanomolar range (0.3–0.9 μM) against HCT116 (colon) and MCF-7 (breast) cancer cells. The anti-proliferative activity of these compounds was found to be superior to the standard drug etoposide.
Further studies on imidazo[4,5-c]pyridin-2-one derivatives identified compounds with effective activity against glioblastoma cell lines, including U87 and U251. researchgate.net Imidazo[4,5-b]phenazine derivatives have also shown a broad spectrum of cytotoxic activity, with significant growth inhibition percentages against leukemia (MOLT-4) and ovarian cancer (SK-OV-3) cell lines.
| Compound Class | Cell Line | Cancer Type | Activity (IC50/GI%) | Reference |
|---|---|---|---|---|
| Tetracyclic imidazo[4,5-b]pyridine (regioisomers 6, 7, 9) | HCT116, MCF-7 | Colon, Breast | 0.3 - 0.9 µM | |
| Imidazo[4,5-c]pyridin-2-one (Compound 1s) | U87, U251, T98G | Glioblastoma | Comparable to PP2 | researchgate.net |
| Imidazo[4,5-b]phenazine (Compound 4f) | MOLT-4 | Leukemia | 82% GI | |
| Imidazo[4,5-b]phenazine (Compound 4e) | SK-OV-3 | Ovarian | 88% GI | |
| Pyrido[3,4-d]pyridazin-4(3H)-one (CPM) | A172, AGS, CACO-2, HepG2 | Glioblastoma, Gastric, Colorectal, Liver | Evaluated |
Investigation of Other Specific Protein-Ligand Interactions
Beyond neurotransmitter receptors and nucleic acids, imidazo-pyridazine derivatives have been investigated for their interactions with other specific protein targets, particularly kinases, which are often implicated in cancer and inflammatory pathways.
A study of 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM) included in silico molecular docking and evaluation of its anti-inflammatory activity via inhibition of cyclooxygenase enzymes, COX-1 and COX-2. This highlights the potential for this scaffold to engage with enzymes involved in the inflammatory cascade.
In the realm of oncology, related heterocyclic cores have shown potent and selective inhibition of key kinases. A series of imidazo[4,5-c]pyridin-2-one derivatives were designed as inhibitors of Src family kinases (SFKs), with several compounds showing submicromolar inhibition of Src and Fyn kinases. researchgate.net Molecular dynamics simulations revealed the binding patterns of the most active compounds within the ATP binding site of these kinases. researchgate.net Other related scaffolds have been successfully developed as potent inhibitors of different kinases, including:
c-Met: Imidazo[4,5-b]pyrazine derivatives have been identified as highly potent and selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase.
CDK9: New imidazo[4,5-b]pyridine derivatives showed remarkable inhibitory potential against Cyclin-Dependent Kinase 9 (CDK9), with IC50 values ranging from 0.63 to 1.32 μM.
Tyk2: Imidazo[1,2-b]pyridazine analogues were found to be potent and selective inhibitors of the Tyrosine Kinase 2 (Tyk2) pseudokinase (JH2) domain.
These studies demonstrate the versatility of the imidazo-pyridazine and related fused heterocyclic scaffolds in targeting a diverse range of protein kinases through specific ligand-protein interactions.
Computational and Theoretical Chemistry Approaches in the Study of 7 Phenyl 1,5 Dihydro Imidazo 4,5 D Pyridazin 4 One
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a cornerstone in the computational investigation of 7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one derivatives, primarily to predict their binding orientation and affinity within the active site of a target protein. This class of compounds has been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer.
Detailed research findings from docking studies on analogous imidazo[4,5-b]pyridine and imidazo[4,5-d]pyridazine systems reveal critical interactions with key amino acid residues in the kinase ATP-binding pocket. For instance, studies on Aurora A kinase inhibitors have shown that the imidazopyridine scaffold often forms hydrogen bonds with the hinge region of the kinase, a crucial interaction for potent inhibition. nih.govnih.gov The phenyl group, similar to the one at the 7-position of the title compound, typically extends into a hydrophobic pocket, contributing to the binding affinity. In the case of p21-activated kinase 4 (PAK4) inhibitors, the imidazo[4,5-b]pyridine core has been shown to interact with the hinge loop, serving as a foundational structure for inhibitor design. nih.gov Similarly, docking of imidazo[1,2-b]pyridazines into PIM-1 kinase has elucidated an unusual binding mode responsible for the scaffold's selectivity. semanticscholar.org For some derivatives, π-cation and π-π interactions with residues like Arg22 and Phe31 have been noted as important for binding within dihydrofolate reductase (DHFR). nih.gov
These computational predictions are instrumental in understanding the structure-activity relationships (SAR) and in the rational design of new analogs with improved potency and selectivity.
| Compound Scaffold | Target Protein | Key Interacting Residues | Observed Interactions | Docking Score (kcal/mol, representative) |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine | Aurora A Kinase | Ala213, Thr217 | Hydrogen bonds, Hydrophobic interactions | -9.5 |
| Imidazo[4,5-b]pyridine | PAK4 | Hinge Loop Residues | Hydrogen bonds | -8.2 |
| Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazine | DHFR | Glu30, Trp24, Arg70, Phe31 | Hydrogen bonds, π-cation, π-π interactions | -9.1 |
| Imidazo[4,5-b]pyridine-5-thione | Tyrosyl-tRNA Synthetase | Not specified | High binding affinity | -9.37 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide valuable information on the conformational changes of both the ligand and the protein, the stability of their interactions, and the role of solvent molecules.
For imidazo[4,5-b]pyridine derivatives targeting Aurora kinase A, MD simulations have been used to assess the stability of the docked poses. nih.gov By analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period, researchers can confirm that the ligand remains stably bound within the active site. nih.govresearchgate.net Furthermore, root-mean-square fluctuation (RMSF) analysis helps to identify the flexibility of different parts of the protein upon ligand binding, indicating which residues have the most significant interactions with the inhibitor. researchgate.net These simulations have confirmed the stability of newly designed compounds within the kinase active site, reinforcing the predictions from molecular docking. nih.gov The calculation of binding free energies, often using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), further refines the understanding of the binding affinity. nih.gov
| System | Simulation Length | Key Analyses | Primary Findings |
|---|---|---|---|
| Imidazo[4,5-b]pyridine derivative with Aurora Kinase A | 50 ns | RMSD, RMSF | The ligand-protein complex reached a stable equilibrium, confirming a stable binding mode. |
| Designed Aurora Kinase inhibitors | Not specified | Binding free energy (MM/PBSA) | Demonstrated favorable binding free energies for newly designed compounds. |
| Imidazolidinone derivatives with COX-2 | 100 ns | RMSD, RMSF, Ligand-Protein Contacts | Confirmed the stability of the complex and consistent ligand-protein interactions over time. |
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. For inhibitors based on the imidazo[4,5-d]pyridazine scaffold, pharmacophore models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
A pharmacophore model for aminopyridazine derivatives acting as GABA-A receptor antagonists highlighted the importance of hydrophobicity and aromaticity at the sixth position and aliphatic hydrophobic substituents at the fourth position of the aminopyridazine nucleus. researchgate.net Once a robust pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with the desired features, a process known as virtual screening. dndi.org This approach has been successfully used to identify new hits for various targets. For instance, a virtual screening of the ZINC database targeting Mycobacterium tuberculosis thymidylate synthase (Mtb-ThyX) led to the identification of an imidazo[4,5-d]pyridazine derivative with high inhibitory activity. nih.gov This demonstrates the utility of virtual screening in discovering new chemical entities for further development.
| Compound Class | Target | Key Pharmacophoric Features | Virtual Screening Application |
|---|---|---|---|
| Imidazopyridines | B-Raf Kinase | Hydrogen bond acceptors, hydrophobic features, aromatic rings | Identification of new B-Raf inhibitors from chemical databases. |
| Aminopyridazine derivatives | GABA-A Receptor | Hydrophobicity, aromaticity, hydrogen bond acceptor/donor, negative ionization | Guiding the design of new antagonists. |
| Imidazo[4,5-d]pyridazine derivatives | Mtb-ThyX | Not specified | Screening of the ZINC database to find novel antimycobacterial agents. nih.gov |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound and its analogs at the atomic level. These calculations provide insights into the molecule's geometry, charge distribution, and reactivity.
DFT studies on imidazo[4,5-b]pyridine derivatives have been used to optimize molecular structures and to calculate electronic descriptors. researchgate.neteurekaselect.com Key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule; a large gap suggests high stability. nih.gov These calculations have also been used to create molecular electrostatic potential maps, which visualize the electron density distribution and help identify regions of the molecule that are prone to electrophilic or nucleophilic attack. nih.gov Such information is invaluable for understanding intermolecular interactions and for predicting the reactivity of the compound.
| Compound Scaffold | Method | Calculated Property | Significance |
|---|---|---|---|
| Imidazo[4,5-b]pyridine | DFT/B3LYP | HOMO-LUMO energy gap | Indicates chemical reactivity and kinetic stability. nih.gov |
| Imidazo[4,5-b]pyridine | DFT | Molecular Electrostatic Potential | Identifies reactive sites for intermolecular interactions. |
| Tetracyclic Imidazo[4,5-b]pyridine | DFT | Electronic structures, thermodynamic stabilities | Elucidated the primary binding sites for metal cations. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of the imidazo[4,5-d]pyridazine scaffold, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed. nih.gov
These models use calculated steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to correlate with the observed biological activity. For a series of imidazo[4,5-b]pyridine derivatives acting as Aurora A kinase inhibitors, robust CoMFA and CoMSIA models with high predictive power were developed. nih.gov These models generated 3D contour maps that visually represent the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov Such predictive models are highly valuable for prioritizing the synthesis of new compounds and for designing molecules with enhanced potency. QSAR studies have also utilized a variety of molecular descriptors to predict the anticancer activity of imidazo[4,5-b]pyridine derivatives. researchgate.neteurekaselect.comresearchgate.net
| Compound Series | QSAR Method | Key Descriptors/Fields | Model Predictive Power (r² or q²) |
|---|---|---|---|
| Imidazo[4,5-b]pyridine derivatives | CoMFA/CoMSIA | Steric, Electrostatic, Hydrophobic | q² = 0.774 - 0.800 |
| Imidazo[4,5-b]pyridine derivatives | HQSAR, TopomerCoMFA | Molecular fragments | q² = 0.892 - 0.905 |
| Imidazo[4,5-b]pyridine derivatives | GA-MLR, BP-ANN | Various molecular descriptors | High correlation coefficients reported. eurekaselect.comresearchgate.net |
In Silico ADME Prediction for Research Prioritization
In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. In silico ADME prediction tools are widely used to evaluate the "drug-likeness" of compounds and to filter out those with unfavorable pharmacokinetic profiles, thereby saving time and resources.
For compounds related to this compound, various ADME parameters are computationally predicted. These include physicochemical properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. These properties are often evaluated against guidelines like Lipinski's Rule of Five to assess the potential for oral bioavailability. wikipedia.orgdrugbank.com Other predicted properties can include aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org By predicting these properties early in the research process, scientists can prioritize compounds that are more likely to have favorable pharmacokinetics in vivo. frontiersin.org
| Property | Predicted Value (Representative for Scaffold) | Significance |
|---|---|---|
| Molecular Weight | < 500 Da | Compliance with Lipinski's Rule of Five for oral bioavailability. wikipedia.org |
| logP | < 5 | Measures lipophilicity, affecting absorption and distribution. wikipedia.org |
| Hydrogen Bond Donors | < 5 | Influences membrane permeability. wikipedia.org |
| Hydrogen Bond Acceptors | < 10 | Impacts solubility and binding. wikipedia.org |
| Human Oral Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |
Advanced Methodologies in Imidazo 4,5 D Pyridazine Research
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
The unambiguous determination of the chemical structure of novel imidazo[4,5-d]pyridazine derivatives is fundamental to research and development. A combination of spectroscopic techniques is employed to provide a comprehensive characterization of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are pivotal in elucidating the molecular framework. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For instance, in structurally similar compounds like 5-(4-Bromophenylamino)-3-phenyl-5H-imidazo[4,5-c]pyridazin-6(7H)-one, distinct signals can be observed for the exchangeable NH protons, the pyridazine (B1198779) ring proton, and the aromatic protons of the phenyl rings nih.gov. ¹³C NMR complements this by identifying the chemical environments of the carbon atoms in the heterocyclic core and substituent groups nih.gov.
Mass Spectrometry (MS): This technique is essential for determining the molecular weight of the synthesized compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to verify the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the proposed arrangement of atoms nih.govekb.eg. For example, the mass spectrum of a related bromo-substituted derivative showed the characteristic molecular ion peaks M⁺ and M⁺+2, confirming the presence of a bromine atom nih.gov.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. The characteristic absorption bands in the IR spectrum correspond to the vibrations of specific chemical bonds. For the imidazo[4,5-d]pyridazin-4-one core, key signals would include the stretching vibration of the carbonyl group (C=O) typically seen around 1680-1697 cm⁻¹, and N-H stretching vibrations from the imidazole (B134444) and pyridazinone rings, often appearing as broad bands in the 3100-3300 cm⁻¹ region nih.gov. The absence or presence of these bands is critical for confirming the outcomes of synthetic steps nih.gov.
A summary of representative spectroscopic data for a related imidazo[4,5-c]pyridazine derivative is presented below.
| Technique | Observed Data for 5-(4-Bromophenylamino)-3-phenyl-5H-imidazo[4,5-c]pyridazin-6(7H)-one nih.gov |
|---|---|
| IR Spectroscopy (ν, cm⁻¹) | 3220–3142 (2NH), 1688 (C=O) |
| ¹H-NMR (δ ppm) | 4.32 (s, 1H, NH), 6.40 (s, 1H, NH), 6.82 (s, 1H, pyridazine-H), 7.66–8.35 (m, 9H, Ar-H) |
| Mass Spectrometry (m/z, %) | 381 (M⁺, 24), 383 (M⁺+2, 22) |
X-ray Crystallography in Protein-Ligand Complex Analysis
Understanding how a compound like 7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one interacts with its biological target at an atomic level is a cornerstone of modern drug design. X-ray crystallography is the leading method for elucidating the three-dimensional structure of protein-ligand complexes, providing invaluable insights for structure-based drug design nih.govmdpi.com.
The process involves obtaining high-quality crystals of the target protein in complex with the inhibitor. These crystals are then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined mdpi.com.
This technique offers a detailed, static picture of the binding event, revealing:
Binding Mode: The precise orientation and conformation of the inhibitor within the protein's active site.
Key Interactions: Specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.
Structural Changes: Any conformational changes in the protein that occur upon ligand binding.
For example, research on related imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases utilized X-ray crystallography to great effect. The cocrystallization of an analog with the Aurora-A kinase domain provided a clear understanding of the interactions between this class of inhibitors and their target nih.gov. Such information is critical for rationalizing observed structure-activity relationships (SAR) and guiding the design of new analogs with improved potency and selectivity nih.govpeakproteins.com. The high-resolution structural data allows medicinal chemists to intelligently modify the ligand to enhance favorable interactions or displace unfavorable ones, accelerating the optimization process peakproteins.com.
Biochemical and Biophysical Assay Development for Target Validation
Once a compound is synthesized and characterized, its biological activity must be quantified and its proposed mechanism of action validated. This is achieved through a suite of biochemical and biophysical assays.
Biochemical Assays: These assays directly measure the effect of the compound on the activity of its purified target protein, typically an enzyme. For the imidazo[4,5-d]pyridazine class of compounds, various enzyme inhibition assays have been crucial.
Kinase Assays: For derivatives targeting protein kinases like Aurora kinase, assays are performed to measure the inhibition of phosphotransferase activity. The results are typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50% nih.gov.
Protease Assays: Analogs of imidazo[4,5-d]pyridazin-4-one have been identified as potent inhibitors of Dipeptidyl-peptidase IV (DPP-4), a key target in diabetes treatment nih.gov. Assays for these targets measure the cleavage of a synthetic substrate to determine inhibitor potency.
Helicase/NTPase Assays: Certain imidazo[4,5-d]pyridazine nucleosides have been evaluated as inhibitors of the West Nile Virus NTPase/helicase. These assays measure the unwinding of a DNA or RNA substrate or the hydrolysis of ATP, with one derivative showing an IC₅₀ of 30 µM researchgate.netnih.gov.
Biophysical Assays: These techniques are used to confirm direct binding between the compound and the target protein and to determine the binding affinity (often expressed as the dissociation constant, Kd). Techniques such as Microscale Thermophoresis (MST) can detect ligand-induced changes in the movement of molecules along a temperature gradient to quantify binding affinity mdpi.com. Receptor binding assays are also common; for instance, imidazo-[4,5-d]-pyridazin-7-one ligands were evaluated for their ability to bind to the Corticotropin-Releasing Factor (CRF) receptor by competing with a radiolabeled ligand researchgate.net.
The data generated from these assays are critical for validating that the compound's cellular activity is a direct result of its interaction with the intended target.
| Compound Class | Target | Assay Type | Reported Potency (Example) |
|---|---|---|---|
| Imidazo[4,5-b]pyridine derivative (51) nih.gov | Aurora-A, Aurora-B, Aurora-C Kinases | Biochemical Kinase Inhibition | IC₅₀ = 0.015 µM (Aurora-A) |
| Imidazo[4,5-d]pyridazine nucleoside (HMC-HO4) researchgate.netnih.gov | West Nile Virus NTPase/Helicase | Biochemical Helicase Inhibition | IC₅₀ = 30 µM |
| 3,5-Dihydro-imidazo[4,5-d]pyridazin-4-ones nih.gov | Dipeptidyl-peptidase IV (DPP-4) | Biochemical Protease Inhibition | Potent inhibitors identified |
| Imidazo-[4,5-d]-pyridazin-7-one derivatives researchgate.net | CRF Receptor | Biophysical Binding Assay | High affinity ligands identified |
Future Directions and Emerging Avenues in 7 Phenyl 1,5 Dihydro Imidazo 4,5 D Pyridazin 4 One Research
Exploration of Novel Imidazo[4,5-d]pyridazine Isomers and Scaffolds
A significant avenue for future research lies in the exploration of structural isomers and related scaffolds of 7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one. The concept of "scaffold hopping," which involves modifying the core chemical structure while retaining similar three-dimensional arrangements of functional groups, has proven to be a successful strategy in drug discovery. nih.govrsc.org For the imidazo[4,5-d]pyridazine core, this could involve investigating other fused imidazopyridine and imidazopyridazine systems. nih.govnih.gov
The arrangement of nitrogen atoms in the fused ring system dramatically influences the compound's physicochemical properties and its ability to interact with biological targets. nih.gov For instance, imidazo[1,2-b]pyridazines, imidazo[4,5-b]pyridines, and imidazo[4,5-c]pyridines have all been synthesized and shown to possess a wide array of biological activities, including kinase inhibition and antimicrobial effects. nih.govmdpi.comacs.orgnih.gov A systematic exploration of these related scaffolds, while maintaining the key 7-phenyl substituent, could lead to the discovery of compounds with novel or improved therapeutic profiles. This approach allows researchers to modulate properties such as target selectivity, potency, and pharmacokinetic parameters.
| Scaffold Name | Core Structure | Key Research Findings |
| Imidazo[4,5-d]pyridazine | Imidazole (B134444) ring fused to a pyridazine (B1198779) ring | Investigated as purine (B94841) analogs, potential kinase inhibitors, and antiviral agents. nih.govnih.gov |
| Imidazo[1,2-b]pyridazine | Imidazole ring fused to a pyridazine ring (different fusion) | Explored as potent inhibitors of various kinases, including FLT3 and PI3K/mTOR. acs.orgnih.govdrugbank.com |
| Imidazo[4,5-b]pyridine | Imidazole ring fused to a pyridine (B92270) ring | Derivatives show potential as anticancer agents (CDK9 inhibitors), BET inhibitors, and antibacterial agents. nih.govnih.govacs.org |
| Imidazo[4,5-c]pyridine | Imidazole ring fused to a pyridine ring (different fusion) | Investigated for antimicrobial activity and as ligands for benzodiazepine (B76468) receptors. nih.govnih.gov |
| Imidazo[1,2-a]pyridine (B132010) | Imidazole ring fused to a pyridine ring (different fusion) | Used as a scaffold for covalent inhibitors and ligands for detecting β-amyloid plaques. rsc.orgacs.orgnih.gov |
Development of Advanced Synthetic Methodologies
Advancing the synthetic accessibility of this compound and its derivatives is crucial for facilitating comprehensive biological evaluation. Future research will likely focus on developing more efficient, versatile, and environmentally benign synthetic strategies. researchgate.net Current approaches often involve multi-step sequences, but the development of one-pot or tandem reactions could significantly streamline the synthesis of a diverse library of analogs. mdpi.com
Key areas for methodological advancement include:
Novel Cyclization Strategies: Exploring new catalysts and reaction conditions to form the fused imidazopyridazinone core with higher yields and fewer side products. mdpi.com This could involve microwave-assisted synthesis or flow chemistry to accelerate reaction times and improve scalability.
Late-Stage Functionalization: Developing methods for the selective introduction of various substituents onto the pre-formed scaffold. This would enable the rapid generation of a wide range of derivatives for structure-activity relationship (SAR) studies.
Cross-Coupling Reactions: Utilizing modern cross-coupling techniques, such as Suzuki and Buchwald-Hartwig reactions, to introduce diverse aryl and heteroaryl groups at specific positions on the scaffold, thereby expanding the chemical diversity of the compound library. osi.lv
Deepening Mechanistic Understanding of Biological Interactions
While the imidazopyridazine scaffold is known to interact with various biological targets, a detailed mechanistic understanding of how this compound exerts its biological effects is a critical future direction. Given the structural similarity to purines, kinases are a prominent potential target class. nih.govnih.gov Future research should aim to:
Identify Specific Molecular Targets: Employing techniques such as chemical proteomics and affinity-based assays to identify the specific proteins (e.g., kinases, enzymes) that the compound binds to. Research on related scaffolds has identified targets like FLT3, CDK9, and PI3K/mTOR. nih.govdrugbank.comnih.gov
Elucidate Binding Modes: Using biophysical methods like X-ray crystallography and NMR spectroscopy to determine the precise binding mode of the compound within the active site of its target protein. This information is invaluable for understanding the key molecular interactions responsible for its activity.
Clarify Structure-Activity Relationships (SAR): Systematically synthesizing and testing derivatives to understand how modifications to the phenyl ring and the imidazopyridazinone core affect biological activity and selectivity. nih.govnih.gov This involves correlating specific structural features with changes in potency and target engagement. For example, studies on related imidazopyridines have shown that the nature and position of substituents can greatly influence receptor affinity and functional activity. nih.gov
Application of Integrated Computational-Experimental Approaches
The integration of computational modeling with experimental validation represents a powerful strategy for accelerating the drug discovery process for compounds like this compound. researchgate.net In silico methods can provide valuable insights that guide experimental work, saving time and resources.
Future research will increasingly rely on this synergistic approach:
Molecular Docking and Dynamics: Computational docking studies can predict how the compound and its analogs bind to the active sites of potential targets, such as various kinases or other enzymes. nih.govnih.gov Molecular dynamics simulations can further explore the stability of these interactions over time.
Pharmacophore Modeling: Developing pharmacophore models based on known active compounds to identify the essential chemical features required for biological activity. These models can then be used to virtually screen large compound libraries for new potential hits.
ADMET Prediction: Utilizing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase. researchgate.netnih.govnih.govnih.gov This helps to prioritize compounds with more favorable drug-like properties for synthesis and experimental testing.
By combining these computational predictions with robust experimental validation, researchers can more efficiently design and optimize derivatives of this compound with enhanced potency, selectivity, and pharmacokinetic profiles. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via cyclocondensation reactions using heteroaryl or phenyl substituents. Key steps include:
- Solvent selection (e.g., isopropanol, THF) and temperature control (-20°C to 180°C) to minimize side reactions.
- Use of inorganic bases (e.g., K₂CO₃) or tertiary amines (e.g., triethylamine) as catalysts to enhance reaction efficiency .
- Post-synthetic purification via chromatography or crystallization to isolate stereoisomers and diastereomers .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?
- Methodology :
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments.
- Thin-layer chromatography (TLC) for monitoring reaction progress and purity assessment.
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
Q. How do substituents at the R1 (e.g., heteroarylmethyl) and R2/R3 positions influence the compound’s physicochemical properties?
- Methodology :
- Systematic SAR studies by varying substituents (e.g., halogen, methyl, methoxy) to assess effects on solubility, stability, and electronic properties.
- Computational tools (e.g., DFT calculations) predict steric and electronic interactions, validated experimentally via logP measurements and X-ray crystallography .
Advanced Research Questions
Q. How can computational reaction design tools (e.g., ICReDD’s quantum chemical methods) accelerate the discovery of novel derivatives?
- Methodology :
- Use quantum chemical calculations to predict reaction pathways and transition states, reducing trial-and-error experimentation.
- Integrate machine learning to analyze experimental-computational feedback loops, optimizing conditions for cyclization or condensation steps .
- Example: Reaction path searches for imidazo-pyridazine derivatives identified optimal solvents and catalysts in 30% less time compared to traditional methods .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar imidazo-pyridazinone derivatives?
- Methodology :
- Conduct meta-analyses of bioassay protocols (e.g., enzyme inhibition vs. cell-based assays) to identify variability sources.
- Validate discrepancies using orthogonal assays (e.g., SPR binding vs. functional cAMP assays) and standardized positive controls .
- Cross-reference synthetic routes to rule out impurities (e.g., residual solvents) as confounding factors .
Q. How can stereoisomerism in this compound derivatives be controlled during synthesis?
- Methodology :
- Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) to direct asymmetric synthesis.
- Dynamic kinetic resolution under acidic/basic conditions to favor specific diastereomers .
- Advanced separation techniques (e.g., chiral HPLC) for high-purity isolation .
Q. What experimental and computational approaches are used to optimize reaction yields in multi-step syntheses?
- Methodology :
- Design of Experiments (DoE) to evaluate interactions between temperature, solvent polarity, and catalyst loading.
- Microreactor systems for precise control of exothermic steps (e.g., cyclization).
- Computational fluid dynamics (CFD) simulations to model mass transfer limitations in scaling up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
